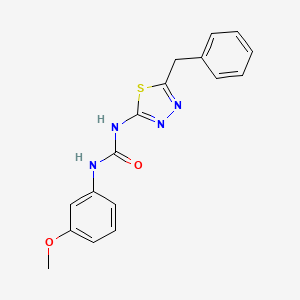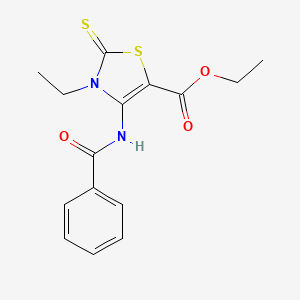![molecular formula C17H13N3O2 B14165758 3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol CAS No. 713128-51-9](/img/structure/B14165758.png)
3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol includes a benzofuran ring fused with a pyrimidine ring, which is further substituted with a methyl group and an amino phenol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol typically involves multi-step organic reactions. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.
科学的研究の応用
3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Industry: It can be used in the development of new materials with unique properties
作用機序
The mechanism of action of 3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
- N-(2-Methyl 1benzofuro[3,2-d]pyrimidin-4-yl)glycine : This compound shares a similar core structure but has different substituents, leading to variations in its biological activity .
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinases and have been studied for their anticancer properties.
Uniqueness
3-[(2-Methyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific protein kinases with high selectivity makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
713128-51-9 |
|---|---|
分子式 |
C17H13N3O2 |
分子量 |
291.30 g/mol |
IUPAC名 |
3-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C17H13N3O2/c1-10-18-15-13-7-2-3-8-14(13)22-16(15)17(19-10)20-11-5-4-6-12(21)9-11/h2-9,21H,1H3,(H,18,19,20) |
InChIキー |
XNHYJMDEGUJKPP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=N1)NC3=CC(=CC=C3)O)OC4=CC=CC=C42 |
溶解性 |
2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
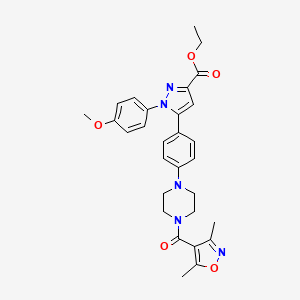
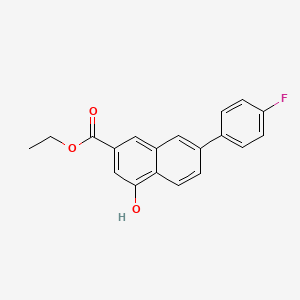

![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
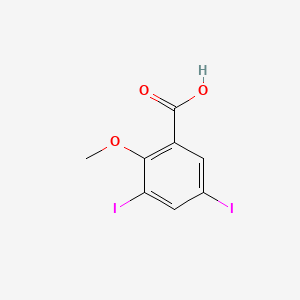

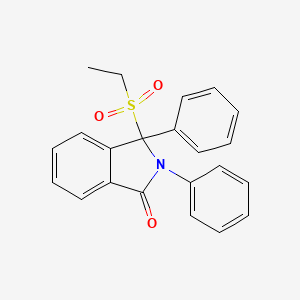
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)
